

Spectroscopic Profile of 3-Azabicyclo[3.2.2]nonane: A Technical Guide

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Compound of Interest

Compound Name: 3-Azabicyclo[3.2.2]nonane

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3-Azabicyclo[3.2.2]nonane** (CAS No. 283-24-9), a bicyclic amine of significant interest to researchers, scientists, and professionals in drug development. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, and outlines the typical experimental protocols used to obtain this information.

Spectroscopic Data Summary

The following tables provide a structured summary of the available quantitative spectroscopic data for **3-Azabicyclo[3.2.2]nonane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed published assignments of the ^1H and ^{13}C NMR spectra for the parent compound are not readily available in the public domain, data for closely related derivatives and general principles of bicyclic amine spectroscopy allow for an expected profile.^[1] Studies on N-substituted **3-azabicyclo[3.2.2]nonanes** indicate that the bicyclic framework protons typically appear in the upfield region of the ^1H NMR spectrum.^[2]

Table 1: Predicted ^1H NMR Spectral Data for **3-Azabicyclo[3.2.2]nonane**

Protons	Predicted Chemical Shift (ppm)	Multiplicity
Bridgehead (C1, C5)	2.5 - 3.5	Multiplet
CH ₂ adjacent to N (C2, C4)	2.8 - 3.2	Multiplet
Ethylene bridge (C6, C7)	1.5 - 2.0	Multiplet
Propylene bridge (C8, C9)	1.5 - 2.0	Multiplet
N-H	1.0 - 3.0	Broad Singlet

Table 2: Predicted ¹³C NMR Spectral Data for **3-Azabicyclo[3.2.2]nonane**

Carbon	Predicted Chemical Shift (ppm)
Bridgehead (C1, C5)	30 - 40
CH ₂ adjacent to N (C2, C4)	50 - 60
Ethylene bridge (C6, C7)	25 - 35
Propylene bridge (C8, C9)	20 - 30

Note: The predicted chemical shifts are based on the analysis of related bicyclic amine structures and may vary depending on the solvent and experimental conditions.[\[3\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **3-Azabicyclo[3.2.2]nonane** exhibits characteristic absorptions for a secondary cyclic amine.

Table 3: Key IR Absorption Bands for **3-Azabicyclo[3.2.2]nonane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium, Sharp	N-H Stretch
2950 - 2850	Strong	C-H Stretch (Aliphatic)
~1450	Medium	CH ₂ Scissoring
~1100	Medium	C-N Stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **3-Azabicyclo[3.2.2]nonane** results in a characteristic fragmentation pattern. The NIST WebBook provides a full mass spectrum for this compound.^[4] The molecular ion peak is observed, and key fragments arise from the cleavage of the bicyclic ring system.^[5]

Table 4: Prominent Peaks in the Mass Spectrum of **3-Azabicyclo[3.2.2]nonane**

m/z	Relative Intensity	Proposed Fragment
125	High	[M] ⁺ (Molecular Ion)
124	Moderate	[M-H] ⁺
110	Moderate	[M-CH ₃] ⁺
44	High (Base Peak)	[C ₂ H ₆ N] ⁺
30	Moderate	[CH ₄ N] ⁺

Experimental Protocols

The following sections detail the general methodologies for the spectroscopic analysis of **3-Azabicyclo[3.2.2]nonane**.

NMR Spectroscopy

A sample of **3-Azabicyclo[3.2.2]nonane** is typically dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an

internal standard.[2][6] ^1H and ^{13}C NMR spectra are then acquired on a high-field NMR spectrometer. For unambiguous assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.[6]

Infrared (IR) Spectroscopy

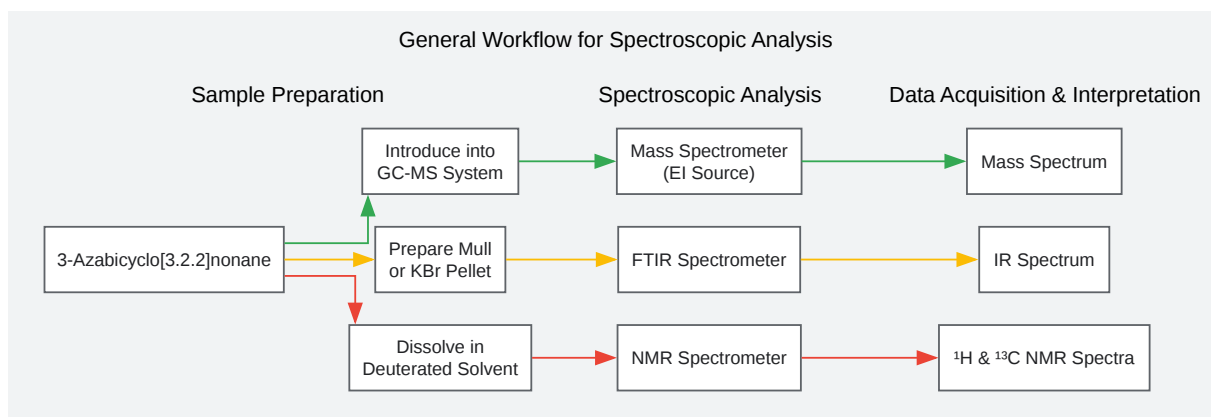
For solid samples of **3-Azabicyclo[3.2.2]nonane**, the spectrum is often obtained using the mull technique.[5] A small amount of the solid is ground with a mulling agent, such as Nujol (mineral oil), to create a fine paste. This paste is then pressed between two salt plates (e.g., KBr or NaCl) to form a thin film, which is then analyzed by an FTIR spectrometer.[7] Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide powder and pressing it into a transparent disk.[6]

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer equipped with an electron ionization (EI) source.[4] The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.[5] In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to ionization and fragmentation. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.[8][9]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Azabicyclo[3.2.2]nonane**.



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